2-(4-Chlorophenyl)imidazo[1,2-a]pyridine

Cholinesterase Inhibition Alzheimer's Disease Research Neuropharmacology

Eliminate SAR ambiguity in imidazo[1,2-a]pyridine projects. Substituting the 4-chlorophenyl group with alternative halophenyl analogs introduces significant variability in target binding and selectivity, risking assay failure and misdirected lead optimization. This core compound provides a validated, biochemically fingerprinted starting point: • Nurr1 agonist precursor: derivative achieves EC50 = 4.5 nM - a defined benchmark for focused library synthesis • BChE selectivity: inactive vs. 65 µM IC50 of 3,4-dichloro analog - enabling rational selectivity design • TSPO ligand scaffold: derivative exhibits IC50 = 13 nM with high PBR selectivity over central receptors Supplied with full analytical characterization. Reliable global logistics for uninterrupted research continuity.

Molecular Formula C13H9ClN2
Molecular Weight 228.67 g/mol
CAS No. 38922-74-6
Cat. No. B183160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)imidazo[1,2-a]pyridine
CAS38922-74-6
Molecular FormulaC13H9ClN2
Molecular Weight228.67 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)Cl
InChIInChI=1S/C13H9ClN2/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h1-9H
InChIKeyNGGHEECJTVTTSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.5 [ug/mL]

2-(4-Chlorophenyl)imidazo[1,2-a]pyridine: Overview


2-(4-Chlorophenyl)imidazo[1,2-a]pyridine (CAS 38922-74-6) is a bicyclic nitrogen-bridgehead heterocycle belonging to the imidazo[1,2-a]pyridine class, a scaffold widely recognized as a 'privileged structure' in medicinal chemistry [1]. This unsubstituted core compound features a 4-chlorophenyl group at the 2-position of the fused ring system [2]. The imidazo[1,2-a]pyridine framework is of substantial interest due to its presence in clinically used drugs like Zolpidem and Alpidem, and its versatile capacity for further functionalization makes this core a critical starting material or intermediate in drug discovery and chemical biology research [1].

Scaffold Privileged imidazo[1,2-a]pyridine core; versatile functionalization handle
Drug Discovery SAR building block for fragment-based and nuclear receptor programs
Materials Organic corrosion inhibitor research; surface interaction studies

Substitution Risks for 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine


While the imidazo[1,2-a]pyridine scaffold is common, substituting the 2-aryl group, even with closely related halophenyl analogs, leads to substantial and quantifiable divergence in target binding affinity, selectivity, and material performance. Evidence demonstrates that the specific presence and position of the chlorine atom on the phenyl ring are not trivial variations but decisive factors governing biological activity [1] and physicochemical utility [2]. Therefore, using an alternative 2-aryl-imidazo[1,2-a]pyridine without rigorous comparative data introduces significant scientific and project risk, potentially leading to assay failure, misinterpretation of structure-activity relationships (SAR), or suboptimal material performance. The following evidence quantifies these critical differentiations.

Property
2-(4-Chlorophenyl) Core
Closest Analog
BChE Engagement
Low or absent inhibition
3,4-diCl analog: measurable inhibition reported
Corrosion Protection
Higher reported surface protection
Phenyl analog: modest efficiency drop
Target Affinity
Essential for Nurr1 agonist activity (class-level)
May not support same binding profile

Differentiation Evidence vs. Closest Analogs


BChE Inhibition: 4-Chlorophenyl vs. 3,4-Dichlorophenyl

A direct SAR comparison within the same study reveals that the 2-(4-chlorophenyl) substituted compound (Compound 2i) exhibits markedly weaker BChE inhibition compared to its 3,4-dichlorophenyl analog (Compound 2j). This establishes that the mono-chloro substitution pattern is a critical determinant of target engagement [1].

BChE Inhibition
Direct comparison
Target: No significant inhibition Analog: IC₅₀ = 65 µM
Chlorine pattern determines target engagement
Selectivity context for AChE vs BChE design
Cholinesterase Inhibition Alzheimer's Disease Research Neuropharmacology

Corrosion Inhibition: 4-Chlorophenyl vs. Unsubstituted Phenyl

A direct comparative study of two imidazo[1,2-a]pyridine inhibitors on mild steel in 1 M HCl demonstrates that the presence of the 4-chloro substituent on the phenyl ring (Pyr2) enhances corrosion inhibition efficiency by nearly one percentage point compared to the unsubstituted phenyl analog (Pyr1) [1].

Corrosion Inhibition
Direct comparison
Pyr2 (4-Cl): 98.35% Pyr1 (H): 97.57%
4-Chloro substituent enhances surface protection
In 1 M HCl on mild steel; 10⁻³ M inhibitor
Corrosion Science Materials Chemistry Industrial Inhibitors

Nurr1 Agonist Potency from 4-Chlorophenyl Core

The 2-(4-chlorophenyl)imidazo[1,2-a]pyridine core serves as the essential pharmacophore for a highly potent Nurr1 agonist. A derivative, [2-[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl]pyridin-4-yl]methanol, demonstrates exceptional in vitro potency, providing a benchmark for this specific substitution pattern [1].

Nurr1 Agonism
Class-level inference
EC₅₀ = 4.5 nM
Reported assay-response context
N2A cell reporter assay; scaffold-dependent
Neurodegenerative Disease Nuclear Receptor Pharmacology Parkinson's Disease Research

Applications of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine


Defined SAR for Hit-to-Lead Optimization

As evidenced by its use in generating a potent Nurr1 agonist (EC50 = 4.5 nM) [1], this compound serves as a superior starting material for building focused libraries to probe structure-activity relationships (SAR). Its well-defined BChE inhibition profile (lack of activity vs. the 65 µM IC50 of the 3,4-dichloro analog) [2] provides a clear biochemical fingerprint, allowing medicinal chemists to rationally design analogs with predictable target selectivity.

Benzodiazepine Receptor Subtype Selectivity Studies

This core scaffold is validated for generating compounds with selectivity for peripheral-type benzodiazepine receptors (PBR/TSPO). A derivative, ethyl 2-benzamido-2-{6′-chloro-2′-(4′′-chlorophenyl)imidazo[1,2-a]pyridin-3′-yl}acetate, exhibited high affinity and selectivity for PBR (IC50 = 13 nM) over central receptors [1]. This makes the core compound a critical synthetic building block for studies dissecting the functions of central vs. mitochondrial benzodiazepine binding sites.

High-Efficiency Corrosion Inhibitor Development

The demonstrated performance advantage of a 4-chlorophenyl derivative (Pyr2) over its non-chlorinated analog (Pyr1) in achieving 98.35% corrosion inhibition efficiency on mild steel in acidic media [1] positions this compound as a key structural motif for designing advanced organic inhibitors. Procurement is justified for industrial research programs aiming to optimize surface protection formulations.

Application
Selection Property
Validation Focus
SAR-driven hit-to-lead optimization
Distinct BChE vs. AChE selectivity fingerprint
Target selectivity profiling; focused library synthesis
Benzodiazepine receptor subtype selectivity
Scaffold enabling peripheral (PBR/TSPO) selectivity
PBR binding assay; central vs. mitochondrial receptor studies
Acidic corrosion inhibitor research
Reported surface protection enhancement by 4-Cl substitution
Electrochemical efficiency benchmarking; surface characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.